SU 5205

描述

准备方法

合成路线和反应条件

SU5205 的合成涉及制备 3-[4’-氟苄叉基]吲哚啉-2-酮。合成路线通常包括在碱性条件下,将吲哚啉-2-酮与 4-氟苯甲醛缩合。该反应在氢氧化钠或碳酸钾等碱的存在下,在乙醇或甲醇等合适的溶剂中进行。 然后将反应混合物加热回流数小时,以得到所需的产物 .

工业生产方法

SU5205 的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保产物的产率高和纯度高。 然后使用重结晶或柱色谱等技术纯化该化合物,以达到研究应用所需的纯度水平 .

化学反应分析

反应类型

SU5205 经历了各种化学反应,包括:

氧化: 该化合物可以被氧化以形成相应的氧化物。

还原: 还原反应可以将 SU5205 转化为其还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 丙酮中的碘化钠等试剂可用于卤素交换反应.

形成的主要产物

从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,SU5205 的氧化可以生成相应的氧化物,而还原可以生成该化合物的还原形式 .

科学研究应用

SU5205 具有广泛的科学研究应用,包括:

化学: 用作研究 VEGFR2 和相关途径抑制的模型化合物。

生物学: 研究其对内皮细胞增殖和血管生成的影响。

医学: 由于其抗血管生成特性,被探索为治疗癌症的潜在治疗剂。

作用机制

SU5205 通过抑制 VEGFR2 的活性发挥作用,VEGFR2 是一种参与血管生成调节的受体酪氨酸激酶。该化合物与 VEGFR2 的 ATP 结合位点结合,阻止下游信号通路磷酸化和激活。 这种抑制导致内皮细胞增殖和血管生成减少,使 SU5205 成为抗癌疗法的潜在候选药物 .

相似化合物的比较

类似化合物

西马沙尼 (SU5416): 另一种 VEGFR2 抑制剂,在结构上与 SU5205 相似,但效力明显更强。

舒尼替尼: 一种多靶点受体酪氨酸激酶抑制剂,也靶向 VEGFR2。

索拉非尼: 另一种对 VEGFR2 有活性的多激酶抑制剂.

SU5205 的独特性

虽然 SU5205 与其他 VEGFR2 抑制剂在结构上相似,但它在特异性结合亲和力和抑制谱方面是独特的。 与西马沙尼相比,SU5205 的效力较低,但具有不同的药代动力学和稳定性特征,使其在各种研究背景下有用 .

生物活性

SU 5205 is a small molecule compound primarily recognized for its role as a selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2). This inhibition is crucial in the context of cancer treatment, as it interferes with angiogenesis—the process by which new blood vessels form from pre-existing ones, a key mechanism that tumors exploit for growth and metastasis.

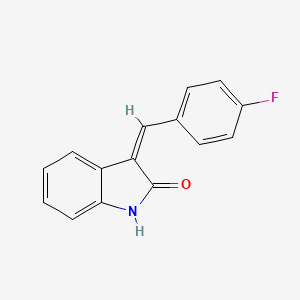

The chemical structure of this compound includes an indolin-2-one core with a fluorobenzylidene substituent. Its molecular formula can be represented as follows:

- SMILES Notation :

C=CCN1CCC2=C(CC1)SC(=N2)N.Cl

This structure allows this compound to effectively bind to VEGFR2, preventing the receptor's activation by its natural ligand, vascular endothelial growth factor (VEGF). The competitive inhibition at the receptor site leads to a blockade of downstream signaling pathways that promote angiogenesis, ultimately resulting in reduced tumor growth and metastasis.

Inhibition of VEGFR2

This compound exhibits a reported IC50 value of approximately 9.6 µM against VEGFR2, indicating its potency in inhibiting this receptor. The compound has demonstrated significant anti-tumor efficacy in various preclinical models, both in vitro and in vivo. Its ability to inhibit human umbilical vein endothelial cell (HUVEC) mitogenesis induced by VEGF highlights its potential therapeutic applications in oncology.

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other known VEGFR inhibitors:

| Compound Name | Mechanism of Action | IC50 (µM) | Unique Features |

|---|---|---|---|

| This compound | Selective VEGFR2 inhibitor | 9.6 | High specificity; fewer side effects compared to broader-spectrum inhibitors |

| Sorafenib | Multi-kinase inhibitor targeting VEGFR | ~10 | Also inhibits Raf kinase; used in hepatocellular carcinoma |

| Sunitinib | Tyrosine kinase inhibitor affecting VEGFR | ~15 | Broad spectrum activity against multiple kinases |

| Pazopanib | Inhibitor of multiple receptor tyrosine kinases | ~20 | Effective against renal cell carcinoma |

This compound's selectivity for VEGFR2 may lead to a more favorable side effect profile compared to broader-spectrum inhibitors like sorafenib and sunitinib.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research has shown that this compound effectively inhibits the proliferation of various cancer cell lines through its action on VEGFR2. In one study, it was noted that treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis in breast cancer cell lines.

- In Vivo Models : Animal studies have demonstrated that administration of this compound leads to reduced tumor size and weight in xenograft models. These findings underscore its potential as an effective anti-cancer agent.

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that this compound not only inhibits angiogenesis but also modulates other signaling pathways involved in tumor progression, such as those related to cell migration and invasion.

常见问题

Basic Research Questions

Q. What is the role of SU 5205 in telomere biology, and how can its interaction with HMGB1 be experimentally validated?

this compound is implicated in telomere maintenance, particularly through its association with G-quadruplex (G4) DNA structures and HMGB1, a protein critical for telomere homeostasis. Methodologically, researchers can:

- Use CRISPR/Cas9 silencing of HMGB1 in telomerase-positive (e.g., HeLa) and -negative (e.g., U2OS) cell lines to observe telomere DNA damage foci via immunofluorescence .

- Employ qPCR or fluorescence in situ hybridization (FISH) to quantify telomere length alterations post-SU 5205 modulation.

- Validate protein-DNA interactions via chromatin immunoprecipitation (ChIP) using antibodies against this compound or HMGB1 .

Q. How should researchers design a study to investigate this compound’s regulatory role in genome-wide G4 structures?

- Experimental design : Combine bioinformatic prediction tools (e.g., QuadBase, G4Hunter) to identify this compound-associated G4 loci.

- Use small-molecule G4 stabilizers (e.g., pyridostatin) or destabilizers to perturb G4 structures and assess this compound binding via ChIP-seq .

- Cross-reference results with RNA-seq data to link this compound-G4 interactions to transcriptional changes, ensuring statistical rigor through multiple hypothesis correction (e.g., Benjamini-Hochberg procedure) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s role in telomere elongation versus DNA damage response be reconciled?

Contradictions may arise from cell-type specificity (e.g., telomerase-positive vs. ALT-dependent cells) or experimental conditions. To address this:

- Perform single-cell sequencing to capture heterogeneity in this compound activity across cell populations.

- Integrate proteomic data (e.g., affinity purification-mass spectrometry) to identify context-dependent interaction partners of this compound .

- Apply Bayesian network modeling to infer causal relationships between this compound, telomere length, and DNA damage markers .

Q. What methodologies are optimal for analyzing this compound’s impact on chromatin accessibility during DNA repair?

- Use ATAC-seq or MNase-seq to profile chromatin remodeling in this compound-knockdown cells.

- Pair with Hi-C or ChIA-PET to map 3D chromatin interactions influenced by this compound.

- Validate findings via CRISPR-dCas9 recruitment to specific loci to test this compound’s direct effects .

Q. How can researchers model this compound’s network-level interactions in gene regulation?

- Construct gene-gene similarity networks using multi-omics data (e.g., transcriptomics, proteomics) and calculate similarity metrics (e.g., FuSim measure) .

- Apply multi-view clustering algorithms to identify this compound-associated modules, cross-referencing with GO-term enrichment for functional annotation .

- Utilize multivariate regression models to quantify this compound’s contribution to pathway activation, controlling for covariates like cell cycle stage .

Q. Methodological Guidelines

Q. How to ensure rigor in this compound-related data interpretation?

- Data validation : Replicate key findings across independent cell lines (e.g., HeLa, U2OS) and use orthogonal assays (e.g., Western blot alongside ChIP).

- Statistical thresholds : Define significance criteria a priori (e.g., p < 0.01 with FDR correction) and report effect sizes .

- Negative controls : Include siRNA scramble controls and untreated samples in all experiments to rule out off-target effects .

Q. What are best practices for integrating this compound data with existing telomere biology literature?

- Conduct systematic literature reviews focusing on HMGB1, G4 structures, and telomere maintenance pathways, using tools like PRISMA for transparency .

- Annotate conflicting results in a comparative table , highlighting variables like experimental models or assay sensitivity .

- Use citation tracing to identify foundational studies (e.g., this compound’s initial characterization) and recent advances (post-2020) .

Q. Data Management & Reporting

Q. How to structure a research paper on this compound for high-impact journals?

- Abstract : Clearly state this compound’s mechanistic role and its broader implications (e.g., "this compound stabilizes telomeric G4s, suggesting a novel target for aging-related diseases") .

- Methods : Detail protocols for this compound modulation (e.g., siRNA sequences, CRISPR guides) and data analysis pipelines (e.g., ChIP-seq peak calling with MACS3) .

- Supporting Information : Deposit raw sequencing data in public repositories (e.g., GEO) and provide code for computational analyses on GitHub .

Q. What ethical considerations apply to this compound studies involving human cell lines?

属性

IUPAC Name |

(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIERHADIMMFZNE-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)F)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。